2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one
Description
The compound 2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one features a pyridazin-3(2H)-one core linked to a tetrahydropyrazolo[1,5-a]pyrazine moiety via a carbonyl group.
Properties
IUPAC Name |
6-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c1-15-11(18)3-2-10(14-15)12(19)16-6-7-17-9(8-16)4-5-13-17/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGOWFXIVCHAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one typically involves multiple steps:
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Formation of the Tetrahydropyrazolo[1,5-a]pyrazine Ring
Starting Materials: The synthesis begins with the preparation of the tetrahydropyrazolo[1,5-a]pyrazine ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Reaction Conditions: The cyclization reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, at elevated temperatures (around 80-100°C).
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Attachment of the Pyridazinone Core
Intermediate Formation: The intermediate tetrahydropyrazolo[1,5-a]pyrazine is then reacted with a suitable pyridazinone precursor. This step often involves nucleophilic substitution reactions.
Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with the addition of a base such as potassium carbonate (K₂CO₃) to facilitate the substitution.
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Final Coupling and Purification
Coupling Reaction: The final coupling of the intermediate with a methyl group is achieved through methylation reactions using methyl iodide (CH₃I) or similar reagents.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reagent addition) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antiviral Activity
Recent studies have identified derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as potential Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). These compounds demonstrate the ability to inhibit HBV replication effectively. For instance, a lead compound from this series showed significant inhibition of HBV DNA viral load in an animal model when administered orally . The structural features of tetrahydropyrazolo derivatives contribute to their effectiveness against various nucleos(t)ide-resistant HBV variants.
Anticancer Potential
Compounds containing the tetrahydropyrazolo scaffold have shown promise in cancer research. They are being explored as inhibitors for Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell signaling pathways. Inhibitors targeting Btk are under investigation for treating B-cell malignancies and autoimmune diseases. The structural similarity of these compounds to known Btk inhibitors suggests potential efficacy in clinical settings .
Synthesis Techniques
The synthesis of 2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one typically involves multi-step synthetic routes that incorporate various chemical transformations. For example, the assembly of the unsaturated pyrazine ring followed by catalytic hydrogenation has been highlighted as an effective method for producing these scaffolds . The synthesis process is crucial for developing lead compounds with desirable pharmacological properties.
Structure-Activity Relationship (SAR) Studies
Research has focused on understanding the structure-activity relationships of tetrahydropyrazolo derivatives to enhance their biological activity and selectivity. Modifications at various positions on the pyrazolo ring can significantly impact the compound's efficacy and safety profile. Such studies are essential for optimizing lead compounds before proceeding to preclinical and clinical trials .
Case Study: Hepatitis B Treatment
A notable case study involved a series of tetrahydropyrazolo derivatives tested for their ability to modulate HBV core protein activity. The study demonstrated that certain modifications led to increased potency against HBV replication in vitro and in vivo models. These findings underscore the therapeutic potential of this compound class in treating chronic HBV infections .
Case Study: Cancer Therapeutics
Another case study examined the effects of tetrahydropyrazolo derivatives on B-cell malignancies. Compounds were evaluated for their ability to inhibit Btk activity and reduce tumor cell invasiveness in preclinical models. Results indicated that these compounds could serve as effective therapeutic agents against specific types of cancers characterized by aberrant Btk signaling .
Tables
Mechanism of Action
The mechanism of action of 2-methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins involved in critical biological processes.
Pathways Involved: The compound may inhibit or activate signaling pathways, leading to changes in cellular functions. For example, it could inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Structural Analogues with Pyridazinone Cores
AS1940477
- Structure : 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one.
- Key Differences :
- Replaces the pyrazolo-pyrazine ring with a pyrazolo-pyrimidine system.
- Introduces a hydroxymethyl group and fluorophenyl substituent.
- Activity : Potent p38 MAP kinase inhibitor (IC₅₀ = 1.3 nM) due to enhanced hydrogen bonding and hydrophobic interactions with the kinase ATP-binding pocket .
5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-ones
- Structure: Pyridazinone derivatives with halogen (Cl) and aryl (phenyl) substituents.
- Key Differences : Lack the fused pyrazolo-pyrazine moiety.
- Activity : Primarily evaluated as intermediates in kinase inhibitor synthesis. Alkylation at the N-2 position improves metabolic stability .
Pyrazolo-Pyrazine Derivatives
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (CAS 792163-25-8)
- Structure: Simplest bicyclic scaffold without the pyridazinone-carbonyl linkage.
- Key Differences: Absence of the pyridazinone ring reduces molecular weight and complexity.
- Applications : Intermediate in synthesizing Parkin E3 ligase modulators (e.g., ) and kinase inhibitors .
(R)-(3,4-Dihydroquinolin-1(2H)-yl)(4-(6-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)phenyl)methanone
- Structure: Features a dihydroquinoline group linked to pyrazolo-pyrazine.
- Key Differences: Replaces pyridazinone with a methanone-linked aromatic system.
- Activity : Investigated as a Parkin E3 ligase positive allosteric modulator, highlighting the role of substituents in target specificity .
Multicomponent Reactions
- Pyrazolo[1,5-a]pyrimidines : Synthesized via regioselective condensation of aldehydes, demonstrating high yields (70–85%) and scalability ().
- Pyridazinones: Alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides under mild conditions (K₂CO₃, acetone) achieves N-2 substitution ().
Post-Functionalization
- AS1940477 : Synthesized via stereoselective reduction of a ketone intermediate to introduce the hydroxymethyl group, critical for activity .
Table 1: Structural and Activity Comparison
Biological Activity
2-Methyl-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one is a compound of interest within medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring fused with a tetrahydropyrazole moiety. Its molecular formula is with a molecular weight of approximately 230.27 g/mol. The presence of both pyridazine and pyrazole rings contributes to its diverse biological activities.
Anticancer Activity
Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyridazinone derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
Pyridazinones have been reported to possess anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. Studies have indicated that derivatives containing the pyridazine structure can inhibit bacterial growth and exhibit antifungal properties. The exact mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymatic processes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits IL-1β and TNF-α production | |
| Antimicrobial | Inhibits growth of bacteria and fungi |
Case Study: Anticancer Potential
A study investigating the anticancer effects of similar pyridazinone derivatives revealed that these compounds could significantly reduce tumor size in xenograft models. The study highlighted the role of these compounds in targeting specific cancer cell lines while sparing normal cells, thus minimizing side effects associated with traditional chemotherapeutics .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and inflammation.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways linked to cell survival and apoptosis.
- Interaction with DNA : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication processes in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
